8-Dechloro-9-chloro-N-methyl Desloratadine

Description

Contextualization of Desloratadine (B1670295) as a Second-Generation H1-Receptor Antagonist

Desloratadine is classified as a second-generation antihistamine. Unlike first-generation agents, it is designed to be more selective for peripheral H1 receptors, which significantly reduces sedative effects on the central nervous system. This selectivity is a hallmark of its therapeutic value in managing allergic conditions.

Desloratadine is the major active metabolite of Loratadine (B1675096). pharmaffiliates.compreprints.orgamericanchemicalsuppliers.comopulentpharma.com This means that after oral administration, the human body metabolizes Loratadine into Desloratadine, which is the primary substance responsible for the antihistaminic effect. pharmaffiliates.comamericanchemicalsuppliers.comchemsrc.com Chemically, Desloratadine is formed by the removal of the ethoxycarbonyl group from the piperidine (B6355638) ring of Loratadine. chemsrc.com This metabolic conversion is a key aspect of Loratadine's mechanism of action, with Desloratadine itself being a more potent H1 receptor antagonist than its parent compound in preclinical studies. preprints.org

Desloratadine functions as a potent and long-acting tricyclic H1-receptor antagonist with selective peripheral activity. pharmaffiliates.comamericanchemicalsuppliers.comopulentpharma.com It works by blocking the action of histamine (B1213489) at H1 receptors on cells, thereby preventing the cascade of allergic symptoms that histamine release causes, such as sneezing, itching, and rhinorrhea. pharmaffiliates.com

Beyond simple antagonism, contemporary pharmacological understanding classifies Desloratadine and many other H1-antihistamines as inverse agonists. google.comsimsonpharma.comwikipedia.org Histamine H1 receptors exhibit a degree of basal, or constitutive, activity even in the absence of histamine. While a traditional antagonist would only block the binding of an agonist (like histamine), an inverse agonist binds to the receptor and stabilizes it in an inactive state, reducing its basal activity. google.comsimsonpharma.comsynzeal.com Studies have shown that Desloratadine inhibits the basal activity of nuclear factor-kappaB (NF-κB), a key modulator in allergic inflammation, consistent with its role as an inverse agonist at the H1 receptor. simsonpharma.com

Significance of Desloratadine Impurities and Derivatives in Pharmaceutical Science

The study of impurities and derivatives of an active pharmaceutical ingredient (API) like Desloratadine is a critical component of drug development and manufacturing. These related substances can arise from the synthesis process, degradation, or storage.

Impurity profiling—the identification, quantification, and characterization of impurities in a drug substance—is a mandatory requirement by global regulatory agencies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of a pharmaceutical product.

Regulatory guidelines, particularly ICH Q3A(R2) for new drug substances, set strict thresholds for the reporting, identification, and qualification of impurities. For most APIs, impurities found above a 0.10% level must be identified, and those above 0.15% must be qualified through safety studies. This rigorous scrutiny ensures the quality, safety, and consistency of the final drug product.

During the synthesis of Desloratadine and its parent compound Loratadine, various related substances can be formed. Among these are N-methylated and halogenated analogues. N-Methyl Desloratadine is a known impurity.

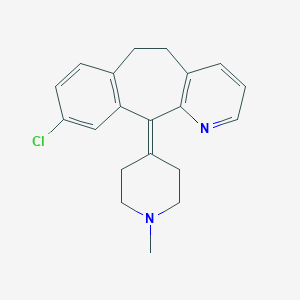

The compound of interest, 8-Dechloro-9-chloro-N-methyl Desloratadine , is a specific, more complex analogue. It is structurally an isomer of N-Methyl Desloratadine. americanchemicalsuppliers.com Its name indicates two significant modifications to the Desloratadine structure:

N-methylation: A methyl group is attached to the nitrogen atom of the piperidine ring.

Halogenation pattern change: The chlorine atom at the 8-position of the tricyclic ring system is absent ("dechloro") and a chlorine atom is present at the 9-position instead.

This compound is documented as an impurity of Loratadine and is available as a reference standard for analytical purposes to ensure the purity of the final drug product. americanchemicalsuppliers.com The table below details some of the known halogenated and N-methylated impurities of Desloratadine.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 38092-88-5 |

| Molecular Formula | C₂₀H₂₁ClN₂ |

| Molecular Weight | 324.85 g/mol |

| Synonym | An isomer of N-Methyl Desloratadine |

| Classification | Loratadine Impurity |

Data sourced from USAChemicals. americanchemicalsuppliers.com

Table 2: Overview of Selected Desloratadine Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methyl Desloratadine | 38092-89-6 | C₂₀H₂₁ClN₂ | 324.85 |

| 8-Dechloro-9-chloro Desloratadine | 117811-13-9 | C₁₉H₁₉ClN₂ | 310.82 |

| 8-Dechloro-7-chloro-N-methyl Desloratadine | 1346600-30-3 | C₂₀H₂₁ClN₂ | 324.85 |

| 8-Dechloro-10-chloro-N-methyl Desloratadine | 38092-90-9 | C₂₀H₂₁ClN₂ | 324.85 |

Data compiled from Pharmaffiliates and Simson Pharma. pharmaffiliates.comsimsonpharma.com

Structure

3D Structure

Properties

IUPAC Name |

14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLOLUGQOGHZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546059 | |

| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38092-88-5 | |

| Record name | 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Considerations and Chemical Transformations of 8 Dechloro 9 Chloro N Methyl Desloratadine

Synthetic Strategies for Desloratadine (B1670295) Core Structure

The synthesis of the Desloratadine core structure, a tricyclic antihistamine, is a multi-step process that has been the subject of various optimization studies to enhance yield and reduce environmental impact. drpress.orgdrpress.org The foundational structure is typically built upon a pyridine ring-containing intermediate. drpress.org

Classical synthetic routes often commence with 2-cyano-3-methylpyridine. drpress.orgresearchgate.net One common pathway involves a Ritter reaction to introduce an amide group, followed by a series of reactions including alkylation, cyanation, and ultimately cyclization to form the tricyclic system. drpress.org Another established method utilizes a Grignard reaction followed by an elimination step and reaction with ethyl chloroformate. drpress.org

Improvements on these classical methods have focused on the use of novel catalysts and the optimization of reaction conditions to improve both the yield and the cost-effectiveness of the synthesis. drpress.orgdrpress.orgresearchgate.net For instance, the improved Ritter reaction has demonstrated higher selectivity and yield, making it more amenable to industrial-scale production. drpress.org A different approach involves the reduction of a tricyclic ketone, followed by chlorination and a Wittig reaction to yield the final loratadine (B1675096) precursor to desloratadine. researchgate.net The synthesis of desloratadine itself can be achieved by the hydrolysis of loratadine, its precursor, often using an inorganic base like sodium hydroxide in an ethanol solution. google.com

Derivatization Pathways Leading to N-Methylated and Halogenated Desloratadine Analogues

The derivatization of the Desloratadine core is a key strategy for developing new analogues with potentially improved antihistaminic properties or for creating reference standards for analytical purposes. nih.govresearchgate.net These modifications primarily target the piperidine (B6355638) ring of the molecule.

N-substituted analogues of desloratadine have been synthesized and evaluated for their biological activity. nih.gov This includes the preparation of various N-hydroxyalkyl desloratadines and N-methoxyl ethyl desloratadine. researchgate.neteurekaselect.comnih.gov The synthesis of these compounds allows for the exploration of structure-activity relationships, where different substituents on the nitrogen atom can influence the compound's efficacy and safety profile. nih.govresearchgate.net

Halogenated analogues are another important class of derivatives. The introduction of halogen atoms, such as chlorine, at various positions on the tricyclic core can occur during the synthesis of the desloratadine backbone. The position of halogenation is influenced by the directing effects of the fused rings and the nitrogen atom within the pyridine ring structure.

Specific Synthesis Approaches for 8-Dechloro-9-chloro-N-methyl Desloratadine

This compound is a specific analogue that can be understood as a derivative of N-Methyl Desloratadine, a key intermediate in the synthesis of desloratadine. nbinno.com The synthesis of such dechloro-isomers often involves controlled dechlorination of a precursor that is halogenated at multiple positions.

A plausible synthetic strategy for a similar compound, 8-Dechloro-9-chloro Desloratadine, involves a base-catalyzed dechlorination under alkaline conditions, for example, using potassium hydroxide in an ethanol-water mixture. This suggests that a similar approach could be employed for the synthesis of this compound, likely starting from a precursor with chlorine atoms at both the 8 and 9 positions of the N-methylated desloratadine core. The key challenge in such a synthesis is controlling the regioselectivity of the dechlorination to selectively remove the chlorine at the 8-position while retaining the one at the 9-position.

Controlled Synthesis of Desloratadine Impurities and Reference Standards

The controlled synthesis of impurities and related compounds of desloratadine is crucial for pharmaceutical quality control. synthinkchemicals.com These reference standards are essential for the development and validation of analytical methods used to monitor the purity of the active pharmaceutical ingredient (API). synthinkchemicals.comsynzeal.com Impurities can arise from various sources, including the starting materials, intermediates, or degradation of the final product. synthinkchemicals.com

The synthesis of these impurities often mirrors the conditions under which they are formed as byproducts during the main manufacturing process. For example, halogenated impurities can be formed due to non-selective halogenation during the synthesis of the desloratadine precursor. By understanding the mechanisms of impurity formation, it is possible to design specific synthetic routes to produce these compounds in a controlled manner for use as analytical standards. The availability of these standards allows for accurate identification and quantification of impurities in the final drug product, ensuring its safety and efficacy. synthinkchemicals.com

Chemical Stability and Degradation Pathways Relevant to Analogues

The chemical stability of desloratadine and its analogues is a critical factor in the development of pharmaceutical formulations. These compounds are susceptible to degradation through various pathways, including oxidation and decomposition by acidic excipients. sphinxsai.comgoogle.comdergipark.org.tr This degradation can lead to the formation of several impurities, such as deschlorodesloratadine, dehydrodesloratadine, and N-formyldesloratadine. sphinxsai.comgoogle.com

Kinetic studies on the degradation of desloratadine have shown that the drug is particularly unstable in the presence of dry heat, followed by oxidative and basic conditions. nih.govresearchgate.net In contrast, degradation under acidic, neutral, and photolytic conditions was found to be less significant. nih.gov

Impact of Environmental Factors on Desloratadine and Analogues

Environmental factors such as heat and light can significantly impact the stability of desloratadine and its analogues. google.com Studies have shown that exposure to UV light can lead to a substantial decrease in desloratadine content over time, with almost complete degradation observed after 30 hours of irradiation. scispace.com This photodegradation results in the formation of numerous new compounds. scispace.com In contrast, heating a solution of desloratadine alone did not induce a significant change in its concentration, indicating a greater sensitivity to light than to heat in solution. scispace.com However, in the solid state, dry heat has been identified as a major cause of degradation. nih.gov

Excipient Compatibility and Formulation-Induced Degradation to Analogues

The interaction between desloratadine and pharmaceutical excipients is a major consideration in formulation development. researchgate.net Desloratadine is known to undergo extensive degradation in the presence of common excipients like lactose and stearic acid, leading to the formation of N-formyldesloratadine as a major degradation product. sphinxsai.comgoogle.com Incompatibility has also been observed with other excipients such as microcrystalline cellulose and magnesium stearate. researchgate.netepa.gov

The degradation can be influenced by the chemical nature of the excipients, the drug-to-excipient ratio, moisture content, and the microenvironmental pH. scirp.org For instance, desloratadine has been reported to react with maltose through an Amadori rearrangement and with an impurity present in some starch excipients. scirp.org To mitigate this degradation, formulations can be stabilized by using basic salts of calcium, magnesium, or aluminum and by avoiding the use of reactive excipients like lactose. sphinxsai.comgoogle.com In liquid formulations, chelating agents like EDTA and buffering agents may be used to enhance stability. dergipark.org.tr

Interactive Data Table: Desloratadine Degradation under Stress Conditions

| Stress Condition | Observation | Degradation Products |

| Dry Heat | Highly unstable | Not specified |

| Oxidative | Significant degradation | Not specified |

| Basic (Alkali) | Significant degradation | Not specified |

| Acidic | Not notable degradation | Not specified |

| Neutral | Not notable degradation | Not specified |

| UV Light | Almost complete degradation after 30 hours | Multiple degradation products |

Interactive Data Table: Excipient Compatibility with Desloratadine

| Excipient | Compatibility Issue | Resulting Degradation Product |

| Lactose | Incompatible; extensive degradation | N-formyldesloratadine |

| Stearic Acid | Incompatible; extensive degradation | N-formyldesloratadine |

| Microcrystalline Cellulose | Potential solid-state interaction | Not specified |

| Magnesium Stearate | Potential solid-state interaction | Not specified |

| Maltose | Reaction via Amadori rearrangement | Maltose adduct |

| Starch (with impurity) | Reaction with acetylformoin isomer impurity | Not specified |

Analytical Characterization and Impurity Profiling of 8 Dechloro 9 Chloro N Methyl Desloratadine

Methodologies for Structural Elucidation of Desloratadine (B1670295) Analogues

The unambiguous determination of a chemical structure is the primary step in characterizing any new compound or impurity. For Desloratadine analogues, a combination of spectroscopic techniques is employed to confirm the molecular structure, including the specific positions of substituents on the tricyclic ring system.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For 8-Dechloro-9-chloro-N-methyl Desloratadine, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₂₀H₂₁ClN₂). Tandem MS (MS/MS) experiments would further reveal structural information through characteristic fragmentation patterns, helping to pinpoint the location of the chloro and N-methyl groups. For instance, in the analysis of Desloratadine, the transition of the parent ion at m/z 311.2 to a product ion at m/z 259.2 is commonly monitored. A similar approach would be applied to its analogues to establish their fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) spectra would reveal the number and types of protons and carbons, while 2D NMR techniques (like COSY, HSQC, and HMBC) would establish the connectivity between atoms. This is crucial for definitively assigning the position of the chlorine atom at the C-9 position and confirming the presence of the methyl group on the piperidine (B6355638) nitrogen, distinguishing it from other potential isomers.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity profiling, enabling the separation of the main API from structurally similar impurities, even when they are present at very low levels.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely used technique for assessing the purity of Desloratadine and quantifying its related substances. google.comnih.gov A typical stability-indicating HPLC method can separate the main component from its potential impurities and degradation products. bohrium.com

Methods are commonly developed using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or an ion-pairing agent like heptanesulfonic acid) and an organic modifier like acetonitrile (B52724) or methanol. google.comnih.gov Detection is typically performed using a UV detector, often at wavelengths around 242 nm or 280 nm. nih.govshimadzu.com The ability of these methods to resolve Desloratadine from its precursors and various positional isomers demonstrates their suitability for quantifying impurities like this compound.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | Diamonsil BDS C18 |

| Mobile Phase | Methanol: Water (70:30, v/v) | Methanol: 0.03 mol/l Heptanesulphonic acid sodium: Glacial acetic acid (70:30:4, v/v) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection Wavelength | 242 nm | 247 nm |

| Reference | google.com | nih.gov |

Gas Chromatography and Other Chromatographic Modes for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While many Desloratadine-related impurities are not sufficiently volatile for direct GC analysis without derivatization, the technique is crucial for other aspects of purity control. GC is the standard method for quantifying residual solvents from the manufacturing process. Furthermore, GC coupled with Mass Spectrometry (GC-MS) has been successfully applied to the analysis of antihistamines, including Desloratadine, often following a derivatization step to increase volatility and thermal stability. nih.govrsc.org One study utilized GC-MS to analyze Desloratadine and its degradation products formed after exposure to heat and UV light, demonstrating its utility in forced degradation studies. scispace.com

Coupled Techniques (e.g., LC-MS/MS) for Trace Analysis

For the detection and quantification of impurities at trace levels, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing genotoxic impurities or impurities that are present in very low concentrations. preprints.org

In a typical LC-MS/MS setup, the HPLC system separates the compounds, which are then ionized (often using electrospray ionization - ESI) and analyzed by a triple quadrupole mass spectrometer. The analysis is frequently performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from the sample matrix. preprints.org This approach has been used to develop highly sensitive methods for quantifying N-nitroso-desloratadine, a potential genotoxic impurity, with limits of quantification (LOQ) as low as 1.0 ng/mL. preprints.org

| Parameter | Description |

|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (C18) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition (Desloratadine) | m/z 311.2 → 259.2 |

| Sensitivity (LOQ) | Can reach low ng/mL to pg/mL levels |

| Reference | preprints.org |

Development and Validation of Analytical Methods for Impurity Detection

The development of a reliable analytical method for impurity detection is only the first step; the method must then be rigorously validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH). The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. preprints.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, or matrix components.

Linearity is demonstrated by showing that the method's response is directly proportional to the concentration of the analyte over a given range. Correlation coefficients (r²) are typically expected to be ≥ 0.999. preprints.org

Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies on spiked samples. Recoveries are generally required to be within 85-115%.

Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). The relative standard deviation (%RSD) for precision studies should typically be less than 2-5%. preprints.org

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is critical for ensuring that impurities can be controlled at or below their specified limits.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. preprints.org

Numerous studies on Desloratadine and its related compounds detail the validation of HPLC and LC-MS/MS methods according to these principles, confirming their suitability for quality control in a regulated environment. nih.govpreprints.org

Specific Methodologies for this compound Quantification

The accurate quantification of this compound is essential for controlling its levels in drug substances and products. While specific validated methods for this particular compound are not extensively documented in publicly available literature, established analytical techniques for Desloratadine and its other impurities can be adapted. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable methods for this purpose.

A stability-indicating HPLC method can be developed to separate this compound from the API and other related substances. The method development would involve optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. A reversed-phase C18 column is often a good starting point for the separation of structurally similar compounds like Desloratadine and its analogues.

For higher sensitivity and selectivity, especially at trace levels, an LC-MS/MS method would be the preferred approach. This technique offers the advantage of mass-based detection, which can distinguish between compounds with similar chromatographic behavior but different molecular weights. The development of an LC-MS/MS method would involve optimizing the chromatographic separation as in HPLC, along with the mass spectrometric parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM).

Below is a hypothetical, yet representative, set of parameters for an HPLC-UV method for the quantification of this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Identification of Unknown Degradation Products and Related Substances

To ensure the stability of a drug product, it is crucial to identify potential degradation products that may form under various environmental conditions. Forced degradation studies are performed to intentionally degrade the drug substance under stressed conditions, such as exposure to acid, base, oxidation, heat, and light. These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods.

For this compound, forced degradation would likely be carried out under the following conditions:

Acidic hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature.

Basic hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature.

Oxidative degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

Thermal degradation: Exposure to dry heat (e.g., 80°C).

Photolytic degradation: Exposure to UV and visible light.

The resulting degradation mixtures would then be analyzed, typically by LC-MS/MS, to separate and identify the degradation products. The high-resolution mass spectrometry capabilities of techniques like quadrupole time-of-flight (Q-TOF) mass spectrometry can provide accurate mass measurements of the degradation products, facilitating the determination of their elemental compositions and tentative structural elucidation. Further structural confirmation can be achieved by isolating the impurities and characterizing them using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.

The following table summarizes potential degradation products that could arise from this compound based on the known degradation pathways of Desloratadine.

| Degradation Condition | Potential Degradation Product | Remarks |

|---|---|---|

| Oxidative | N-oxide derivative | Oxidation of the tertiary amine in the piperidine ring. |

| Acidic/Basic Hydrolysis | Hydroxylated derivatives | Hydrolysis of susceptible bonds in the molecule. |

| Photolytic | Dehalogenated products | Cleavage of the carbon-chlorine bond upon exposure to light. |

| Thermal | Dehydrogenated products | Loss of hydrogen atoms at high temperatures. |

Pharmacological Investigations of Desloratadine Analogues

In Vitro Assessment of H1 Antihistamine Activity

Receptor Binding Affinity Studies (e.g., Radioligand Binding Assays)

No specific data from radioligand binding assays or other receptor affinity studies for 8-Dechloro-9-chloro-N-methyl desloratadine (B1670295) could be located in the reviewed scientific literature. Such studies are crucial for determining the binding affinity (often expressed as Kᵢ or IC₅₀ values) of a compound for the histamine (B1213489) H1 receptor, providing a quantitative measure of its potential antihistaminic potency. For comparison, desloratadine itself is known to have a high affinity for the H1 receptor. One study indicated that N-methylation of desloratadine had only modest effects on H1 receptor binding affinity. researchgate.net However, without direct experimental data for 8-Dechloro-9-chloro-N-methyl desloratadine, its specific affinity remains unknown.

Functional Assays (e.g., Histamine-Induced Contraction of Isolated Ileum)

Similarly, there is a lack of available data from in vitro functional assays, such as the histamine-induced contraction of guinea pig ileum, for this compound. These assays are vital for assessing the functional antagonism of a compound at the H1 receptor, demonstrating its ability to inhibit the physiological effects of histamine. While studies on other desloratadine analogues have utilized this method to demonstrate H1 antihistamine activity, no such results have been published for the specific compound . researchgate.net

Exploration of Potential for Other Pharmacological Activities

Assessment of Anticholinergic Activity in Desloratadine Analogues

There is no specific information available regarding the anticholinergic activity of this compound. Anticholinergic effects are a common characteristic of first-generation antihistamines and are generally minimized in second-generation drugs like desloratadine. Studies on some N-substituted desloratadine analogues have shown them to exhibit lower anticholinergic side effects than desloratadine itself. researchgate.net However, the anticholinergic profile of this compound has not been specifically reported.

Anti-inflammatory Properties Beyond H1 Receptor Blockade

The potential anti-inflammatory properties of this compound have not been documented. Desloratadine is known to possess anti-inflammatory effects that are independent of H1 receptor blockade, including the inhibition of inflammatory mediator release. nih.govresearchgate.netguidetopharmacology.org Whether this activity extends to its 8-dechloro-9-chloro-N-methyl derivative is yet to be determined through scientific investigation.

Structure Activity Relationship Sar Studies of Desloratadine Derivatives

Impact of Structural Modifications on H1 Receptor Binding and Efficacy

The interaction between a ligand and its receptor is a highly specific event, governed by the three-dimensional arrangement of atoms and functional groups on both molecules. In the case of desloratadine (B1670295) derivatives, modifications to the tricyclic ring system and the piperidine (B6355638) moiety can lead to substantial changes in their antihistaminic activity.

The presence and position of halogen atoms on the aromatic rings of desloratadine and its analogues play a crucial role in their biological activity. Halogenation can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the H1 receptor. While specific quantitative data on the direct impact of shifting the chlorine atom from the 8-position (as in desloratadine) to the 9-position in "8-Dechloro-9-chloro-N-methyl Desloratadine" is not extensively detailed in publicly available research, general principles of medicinal chemistry suggest that such a positional isomeric change can alter the binding affinity and efficacy. The specific compound, this compound, is recognized as an impurity formed during the synthesis of loratadine (B1675096) and is suggested to possess antianaphylactic and antihistaminic activity. americanchemicalsuppliers.comamericanchemicalsuppliers.com This indicates that the presence of a chlorine atom on this part of the tricyclic system is conducive to antihistaminic effects. However, without direct comparative studies, the precise impact of this specific halogenation pattern on H1 receptor binding remains an area for further investigation.

The addition of a methyl group to the nitrogen atom of the piperidine ring (N-methylation) in desloratadine derivatives has been a subject of scientific inquiry. N-methylation of ligands for the H1 receptor that have a primary or secondary amine can increase binding affinity by displacing a water molecule in the receptor's binding site. nih.gov However, this effect is not universally observed, particularly for analogues that already contain a chlorine moiety on the aromatic rings. nih.gov

Stereochemical Considerations in Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of many drugs, including desloratadine derivatives. The interaction between a drug and its receptor is often stereospecific, meaning that one enantiomer (a non-superimposable mirror image of a molecule) may have a significantly different biological effect than the other.

For loratadine and its derivatives, the existence of conformational enantiomers has been recognized. nih.gov A series of stereoselectively synthesized desloratadine derivatives have been evaluated for their H1 antihistamine activity, revealing that their biological effects are highly dependent on the precise nature and orientation of substituents. While specific stereochemical studies on "this compound" are not detailed in the available literature, the established importance of stereoisomerism in this class of compounds suggests that its pharmacological activity is likely also influenced by its three-dimensional structure.

Comparative Analysis with Parent Desloratadine and Other Second-Generation Antihistamines

To understand the potential therapeutic relevance of "this compound," it is useful to compare the known properties of its parent compound, desloratadine, with other second-generation antihistamines. Desloratadine itself is the active metabolite of loratadine and is known for its high affinity for the H1 receptor. nih.gov

Studies comparing various second-generation antihistamines have provided insights into their relative potencies and receptor binding affinities. For instance, desloratadine has demonstrated a higher binding affinity for the H1 receptor compared to cetirizine, loratadine, and fexofenadine. researchgate.net In terms of H1 receptor binding affinity, desloratadine (pKi 9.1 ± 0.1) shows a higher affinity than rupatadine (B1662895) (pKi 8.4 ± 0.1). nih.gov

The table below provides a comparative overview of the H1 receptor binding affinities for several second-generation antihistamines.

| Compound | H1 Receptor Binding Affinity (pKi) |

| Desloratadine | 9.1 ± 0.1 nih.gov |

| Rupatadine | 8.4 ± 0.1 nih.gov |

| Cetirizine | Lower than Desloratadine researchgate.net |

| Loratadine | Lower than Desloratadine and Cetirizine researchgate.net |

| Fexofenadine | Lower than Desloratadine, Cetirizine, and Loratadine researchgate.net |

While direct quantitative data for "this compound" is not available in these comparisons, its known antihistaminic activity suggests it would likely exhibit a notable affinity for the H1 receptor. americanchemicalsuppliers.comamericanchemicalsuppliers.com Further research would be necessary to precisely position it within this comparative landscape.

Toxicological and Safety Implications of Desloratadine Impurities

Assessment of Genotoxic Potential of Desloratadine (B1670295) Impurities

The assessment of genotoxic potential is a critical aspect of pharmaceutical development, ensuring the safety of active pharmaceutical ingredients (APIs) and their related impurities. For Desloratadine, while the parent compound has tested negative in a range of genotoxicity assays, the potential for its impurities to be genotoxic necessitates rigorous evaluation and control. usp.org Pharmaceutical impurities can include process-related compounds, degradation products, and structurally related analogues formed during synthesis or storage. synthinkchemicals.com

Regulatory guidelines mandate the identification and toxicological evaluation of these impurities. synthinkchemicals.com The process often involves the use of in silico methods, such as structure-based assessments, to predict genotoxic hazards early in the development process. science.gov These computational tools help identify structural alerts that may indicate mutagenic or carcinogenic potential, prompting further investigation and targeted analytical testing. science.gov

Specialized analytical techniques, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are employed for impurity profiling and genotoxicity screening. synthinkchemicals.comsynzeal.com These methods allow for the separation and quantification of known and unknown impurities, which is essential for method validation and stability testing under various stress conditions. While specific genotoxicity data for the compound 8-Dechloro-9-chloro-N-methyl Desloratadine is not extensively available in public literature, its status as a known impurity necessitates its control within acceptable limits as determined by regulatory standards.

Identification and Control of Potentially Harmful Degradation Products

The stability of a drug substance is paramount to its safety and efficacy. Forced degradation studies are performed to understand how a drug substance behaves under various stress conditions, thereby identifying potential degradation products that could form during storage and shelf-life.

Desloratadine has been subjected to a variety of stress conditions as per International Council for Harmonisation (ICH) guidelines, including oxidative, thermal, photolytic, acid, and base hydrolysis. nih.govresearchgate.netnih.gov Studies show that Desloratadine is susceptible to significant degradation under oxidative and thermal stress. science.govnih.gov There are also reports of degradation upon exposure to UV light. scispace.com Findings on its stability in acidic and basic conditions vary, with some studies indicating stability science.govnih.gov and others showing the formation of degradation products. nih.gov

The identification of these degradation products is achieved using stability-indicating analytical methods, such as RP-UPLC, which can effectively separate the degradation products from the main API and its other impurities. nih.govnih.gov The ability of these methods to resolve all potential products proves their stability-indicating power and is crucial for ensuring the quality and safety of the final pharmaceutical dosage form. nih.gov

Formation and Risk Assessment of N-Nitrosamine Impurities

N-Nitrosamines are a class of impurities that have garnered significant regulatory attention due to their classification as probable human carcinogens and potent mutagenic properties. pharmaexcipients.com The formation of N-nitrosamine drug substance-related impurities (NDSRIs) can occur during the manufacturing process of the API or in the final drug product. fda.govresearchgate.net Their formation generally requires the presence of a nitrosatable amine functional group (secondary or tertiary amines), a nitrosating agent (such as nitrites), and conditions that are conducive to the reaction. pharmaexcipients.comfda.gov

N-Nitroso-desloratadine is a potential impurity that can form due to the presence of a nitrosatable amine in the Desloratadine molecule. usp.orgpmda.go.jp The risk of its presence necessitates a thorough risk evaluation and, if a risk is identified, confirmatory testing of the drug product. pharmaexcipients.com

The toxicological assessment of N-Nitroso-desloratadine has yielded mixed results. It tested negative in the Ames test with rat S9 metabolic activation but was found to be positive in the presence of hamster S9, leading to its classification as a positive mutagen. usp.org Due to this potential risk, strict control limits for acceptable intake (AI) are required. In the absence of specific carcinogenicity data, a read-across approach using surrogate compounds is often employed.

| Approach | Surrogate Compound | Proposed AI Limit | Basis for Calculation | Citation |

|---|---|---|---|---|

| Class-Specific TTC | N/A | 18 ng/day | General limit for nitrosamines lacking robust substance-specific data. | usp.org |

| Read-Across | N-nitroso-piperidine | 974 ng/day | Linear extrapolation from the lowest Lhasa TD50 value of the surrogate. | usp.org |

| Read-Across | N-nitroso-4-piperidinone | 499 ng/day | Based on the TD50 of the structurally similar surrogate according to ICH M7 (R1) guidelines. | usp.org |

Preclinical Toxicological Investigations of Desloratadine Analogues

Preclinical toxicological studies on Desloratadine and its analogues provide valuable insight into their safety profiles. Desloratadine itself has been shown to be non-carcinogenic in mice. fda.gov The primary toxicity finding in animal models (mice, rats, and monkeys) is systemic phospholipidosis in various organs, a profile similar to that of its parent compound, loratadine (B1675096). fda.gov Importantly, animal studies indicate that Desloratadine does not readily cross the blood-brain barrier, which is consistent with its non-sedating properties. nih.govnih.gov

Research into novel analogues of Desloratadine aims to enhance therapeutic activity while maintaining or improving the safety profile. One study synthesized several N-hydroxyalkyl desloratadine analogues and evaluated their antihistamine activity and acute toxicity.

| Compound | Acute Toxicity (LD50) in mice (g/kg) | Citation |

|---|---|---|

| Desloratadine | 0.353 | researchgate.net |

| N-(3-hydroxy)propyl desloratadine (Analogue) | 0.876 (0.784-0.980) | researchgate.net |

The results indicated that the analogue, N-(3-hydroxy)propyl desloratadine, was not only a potent antihistamine but also possessed a significantly more favorable acute toxicity profile compared to Desloratadine, as evidenced by its higher LD50 value. researchgate.net Such preclinical investigations are crucial for identifying new drug candidates with improved therapeutic indices.

Advanced Computational Approaches and Future Research Directions

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking studies are powerful computational tools used to investigate the interactions between a ligand, such as an antihistamine, and its biological target, typically the histamine (B1213489) H1 receptor (H1R). These methods provide a three-dimensional representation of the binding process at an atomic level.

Computational docking studies are instrumental in predicting how desloratadine (B1670295) and its analogues fit into the binding pocket of the H1 receptor. Research has shown that the binding of desloratadine analogues involves key interactions with specific amino acid residues within the receptor. For instance, the protonated amine group of the ligand often forms a crucial interaction with Aspartate 107 (D1073.32), while other parts of the molecule may interact with residues like Tyrosine 108 (Y1083.33), Tryptophan 428 (W4286.48), and Tyrosine 431 (Y4316.52) nih.gov.

Molecular modeling can explain the observed differences in binding affinities among various analogues by analyzing steric constraints within the binding pocket mdpi.com. For example, docking studies on a series of rupatadine (B1662895) and desloratadine analogues identified that steric clashes with residues Isoleucine (I7.39) and Tyrosine (Y7.43) near the amine-binding region could explain the variations in ligand affinity mdpi.com. By predicting these binding modes, researchers can rationally design new analogues with modified structures to optimize their fit and enhance their binding affinity for the H1 receptor researchgate.net. A recent cryo-EM structure of the H1R has further refined these models, providing a high-resolution template for docking studies and confirming the key interactions involved in ligand binding nih.govresearchgate.net.

Table 1: Key Amino Acid Residues in H1 Receptor Interacting with Desloratadine Analogues

| Residue | Type of Interaction | Reference |

| Aspartate 107 (D1073.32) | Primary interaction with the protonated amine | nih.gov |

| Tyrosine 431 (Y4316.52) | Hydrogen bond interaction with the pyridine nitrogen | nih.gov |

| Tryptophan 428 (W4286.48) | π-stacking interaction | nih.gov |

| Tyrosine 108 (Y1083.33) | Arene-H interaction | nih.gov |

| Isoleucine (I7.39) | Steric constraint affecting ligand affinity | mdpi.com |

| Tyrosine (Y7.43) | Steric constraint affecting ligand affinity | mdpi.com |

Beyond predicting static binding poses, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of interactions over time nih.govmdpi.com. These simulations are crucial for understanding drug-target binding kinetics, particularly the association (kon) and dissociation (koff) rate constants researchgate.netmdpi.com. The residence time (1/koff) of a drug at its target is increasingly recognized as a key determinant of its duration of action and in vivo efficacy researchgate.netmdpi.com.

For antihistamines, a long residence time at the H1 receptor can lead to a prolonged pharmacological effect, even after the plasma concentration of the drug has decreased researchgate.net. MD simulations can help elucidate the molecular determinants of these kinetic properties researchgate.net. By simulating the entire binding or unbinding process, these computational approaches can provide insights into the structural changes and energy barriers that govern how long a drug remains bound to its receptor, guiding the design of antihistamines with an extended duration of action nih.govmdpi.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Antihistamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity nih.gov. This method is used to develop mathematical models that can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process researchgate.nettandfonline.com.

In the design of novel antihistamines, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable researchgate.netnih.gov. These models analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of molecules to identify the structural features that are critical for potent H1 receptor antagonism researchgate.netnih.gov. For example, a CoMSIA model developed for a set of 129 H1-antihistamines demonstrated good predictive quality for the bioactivities of new chemicals, suggesting excellent internal and external predictability mdpi.comresearchgate.netnih.gov. The contour maps generated from these models provide a visual guide for medicinal chemists, indicating where modifications to a lead compound might increase or decrease its activity researchgate.netnih.gov. QSAR studies have also been employed to understand the structural determinants responsible for the kinetic binding properties of antihistamines researchgate.netmdpi.com.

Table 2: Statistical Parameters for a 3D-QSAR (CoMSIA) Model for H1-Antihistamines

| Parameter | Value | Description | Reference |

| Q² | 0.525 | Cross-validated correlation coefficient (a measure of internal predictability) | researchgate.netnih.gov |

| R²ncv | 0.891 | Non-cross-validated correlation coefficient (a measure of model fit) | researchgate.netnih.gov |

| R²pred | 0.807 | Predictive correlation coefficient for the external test set | researchgate.netnih.gov |

Role of 8-Dechloro-9-chloro-N-methyl Desloratadine as a Research Standard or Probe

This compound is a chemical entity structurally related to Desloratadine echemi.com. Its primary role in the pharmaceutical field is as a reference standard, particularly as a process impurity of Desloratadine or its parent compound, Loratadine (B1675096) chemicalbook.comclearsynth.com. The synthesis and manufacturing of active pharmaceutical ingredients (APIs) can lead to the formation of related substances and impurities, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

Chemical suppliers and pharmaceutical reference standard providers list this compound and its isomers (such as 8-Dechloro-7-chloro and 8-Dechloro-10-chloro variants) for this purpose lgcstandards.comcymitquimica.com. These well-characterized compounds serve as analytical standards for the identification and quantification of impurities during quality control testing of Desloratadine API and finished products. Their availability allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure that the levels of such impurities remain below the thresholds set by regulatory authorities. Therefore, while not a therapeutic agent itself, this compound plays a critical role as a research and quality control tool in the pharmaceutical industry.

Future Directions in the Discovery and Development of Antihistamine Derivatives with Enhanced Profiles

The future of antihistamine development aims to create new derivatives with enhanced clinical profiles, moving beyond the significant safety improvements seen with second-generation agents nih.govresearchgate.net. The goal is to develop compounds with higher efficacy, longer duration of action, and potentially new therapeutic applications.

Future research will likely focus on several key areas:

Targeting Binding Kinetics: A deeper understanding of drug-target residence time will drive the design of "kinetically optimized" drugs. By modulating the koff rate, new antihistamines could be developed that provide more sustained receptor blockade and a longer duration of clinical effect researchgate.net.

Leveraging Molecular Modeling: As the structures of histamine receptors become better understood through techniques like cryo-electron microscopy, structure-based drug design will become even more precise nih.govtandfonline.com. This will enable the rational design of highly selective ligands with tailored pharmacological properties.

Exploring Novel Scaffolds: While many antihistamines are based on existing chemical scaffolds, the exploration of novel molecular frameworks could lead to the discovery of compounds with unique properties and mechanisms of action.

Expanding Therapeutic Indications: The role of histamine in various physiological processes suggests that new antihistamines could be developed for indications beyond allergy and urticaria. Computational approaches will be vital in identifying new receptor targets and designing multi-target ligands where appropriate.

The continued integration of computational chemistry, structural biology, and traditional medicinal chemistry will be essential for the next generation of antihistamine discovery, aiming for drugs that are not only safe and effective but also offer distinct clinical advantages over existing therapies nih.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and quantifying 8-Dechloro-9-chloro-N-methyl Desloratadine in complex mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for its high specificity and sensitivity. Reverse-phase columns (e.g., C18) with gradient elution using acetonitrile/water mobile phases are optimal. Method validation should include linearity (0.1–100 µg/mL), recovery rates (>95%), and precision (RSD <2%) to ensure reproducibility. Cross-reference with pharmacopeial standards (e.g., USP methods for related impurities) ensures compliance .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential inhalation risks. Store in airtight containers at 2–8°C to prevent degradation. In case of accidental exposure, flush eyes with water for 15 minutes and seek medical evaluation for ingestion .

Q. What synthetic routes are documented for producing this compound, and how can intermediates be monitored?

- Methodological Answer : A common route involves selective dechlorination of Desloratadine precursors using catalytic hydrogenation (Pd/C, H₂, 40°C). Monitor reaction progress via thin-layer chromatography (TLC, silica gel 60 F254) with UV visualization. Key intermediates (e.g., 9-chlorinated analogs) require purification via recrystallization (ethanol/water) to achieve >98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Validate assay conditions (e.g., cell lines, incubation time, solvent controls).

- Normalize data to internal standards (e.g., dexamethasone for anti-inflammatory assays).

- Use factorial design to isolate variables (e.g., pH, temperature) contributing to variability .

Q. What strategies optimize the environmental fate assessment of this compound degradation products?

- Methodological Answer : Employ advanced oxidation processes (AOPs) like UV/H₂O₂ to simulate degradation. Analyze byproducts via LC-QTOF-MS and predict toxicity using QSAR models. Compare degradation kinetics (pseudo-first-order rate constants) under varying pH and light conditions. Environmental persistence studies should include soil column leaching and aquatic half-life measurements .

Q. How can impurity profiling of this compound be enhanced for regulatory compliance?

- Methodological Answer : Implement orthogonal methods:

- HPLC-UV/DAD for quantitating major impurities (e.g., 8-chloro analogs).

- NMR spectroscopy (¹H, 13C) to confirm structural identity of unknown peaks.

- Forced degradation studies (acid/base hydrolysis, thermal stress) to identify degradation pathways. Thresholds should align with ICH Q3A guidelines (0.1% reporting threshold) .

Q. What experimental designs are suitable for studying the compound’s mechanism of action in H1-receptor antagonism?

- Methodological Answer : Use a combination of radioligand binding assays (³H-mepyramine) and calcium flux assays (FLIPR Tetra System).

- Competitive binding curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

- Schild regression analysis to determine antagonist potency (pA₂ values).

- Cross-validate with in silico docking simulations (AutoDock Vina) targeting histamine receptor homology models .

Methodological Notes

- Data Validation : Cross-reference spectral data (e.g., NIST Chemistry WebBook) for structural confirmation .

- Reporting Standards : Follow ICH guidelines for impurity characterization and ASTM standards for environmental testing .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (Cohen’s d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.